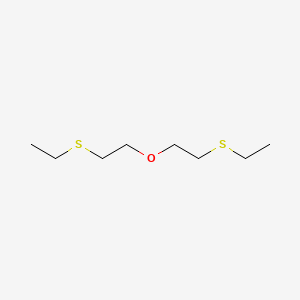
6-Oxa-3,9-dithiaundecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Oxa-3,9-dithiaundecane is an organic compound with the molecular formula C8H18OS2 It is characterized by the presence of an oxygen atom and two sulfur atoms within its molecular structure
Preparation Methods
The synthesis of 6-Oxa-3,9-dithiaundecane typically involves the reaction of ethylthio compounds with ethylene oxide. One common synthetic route includes the reaction of 2-ethylthioethanol with ethylene oxide under controlled conditions to yield the desired product. The reaction conditions often involve the use of a base catalyst and a solvent such as dichloromethane .
Industrial production methods for this compound are not widely documented, but the compound can be synthesized on a larger scale using similar reaction conditions as those employed in laboratory settings.
Chemical Reactions Analysis
6-Oxa-3,9-dithiaundecane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfoxide or sulfone derivatives back to the original thioether compound using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylthio groups can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as halides . The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
6-Oxa-3,9-dithiaundecane has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein-ligand interactions.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to modulate biological pathways.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds
Mechanism of Action
The mechanism of action of 6-Oxa-3,9-dithiaundecane involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity. The pathways involved in its mechanism of action include inhibition of enzyme activity and modulation of signal transduction pathways .
Comparison with Similar Compounds
6-Oxa-3,9-dithiaundecane can be compared with other similar compounds, such as:
This compound-1,11-diol: This compound has an additional hydroxyl group, which can affect its reactivity and interactions with other molecules.
6-Oxa-3,9-dithiabicyclo[9.3.1]pentadeca-1(15),11,13-triene: This bicyclic compound has a more complex structure, which can influence its chemical properties and applications.
2-Hydroxyethyl ethyl sulfide: This compound lacks the oxygen atom present in this compound, resulting in different chemical behavior and reactivity.
Properties
CAS No. |
5648-30-6 |
|---|---|
Molecular Formula |
C8H18OS2 |
Molecular Weight |
194.4 g/mol |
IUPAC Name |
1-ethylsulfanyl-2-(2-ethylsulfanylethoxy)ethane |
InChI |
InChI=1S/C8H18OS2/c1-3-10-7-5-9-6-8-11-4-2/h3-8H2,1-2H3 |
InChI Key |
NZLCDJADEWGUAX-UHFFFAOYSA-N |
Canonical SMILES |
CCSCCOCCSCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















